molecular formula C16H25NO2S B2690472 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane CAS No. 835888-65-8

1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane

Cat. No.: B2690472
CAS No.: 835888-65-8
M. Wt: 295.44
InChI Key: SDBWJDMCQNKOAT-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane is a chemical compound of interest in organic chemistry and drug discovery research. It features an azepane ring, a seven-membered cyclic secondary amine, which is a valuable scaffold in medicinal chemistry . This azepane moiety is functionalized with a 2,3,5,6-tetramethylbenzenesulfonyl (mesitylenesulfonyl) group, which can act as a protecting group for amines or a leaving group in substitution reactions. The steric bulk provided by the four methyl groups on the benzene ring may influence the compound's reactivity and selectivity, making it a potential intermediate for the synthesis of more complex molecules. Researchers may utilize this compound as a building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals. As with all chemicals of this nature, this compound is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary characterization and safety assessments, including consulting relevant Material Safety Data Sheets, prior to use.

Properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-12-11-13(2)15(4)16(14(12)3)20(18,19)17-9-7-5-6-8-10-17/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBWJDMCQNKOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCCC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with azepane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-azepane bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

1-[(4-Methylphenyl)sulfonyl]azepane (CAS 17721-45-8)

  • Structural Differences : The benzene ring in this analog has a single methyl group at the para-position, contrasting with the tetramethyl substitution in the target compound.
  • Physicochemical Properties :
    • Molecular Weight : 253.36 g/mol (vs. 307.45 g/mol for the tetramethyl derivative).
    • Solubility : Likely higher in polar solvents due to reduced steric hindrance and lower hydrophobicity.
  • Synthetic Routes : Evidence highlights 18 synthetic methods for this compound, typically involving sulfonation of 4-methylbenzenesulfonyl chloride with azepane under basic conditions . The tetramethyl variant would require more specialized sulfonating agents, such as 2,3,5,6-tetramethylbenzenesulfonyl chloride, which may demand controlled reaction conditions to avoid side reactions.

Benzazepine Derivatives (e.g., Benazepril Hydrochloride)

  • Structural Differences: Benazepril contains a bicyclic benzazepine core fused to a benzene ring, whereas the target compound is a monocyclic azepane with a sulfonyl group.
  • Functional Roles : Benazepril acts as an angiotensin-converting enzyme (ACE) inhibitor, leveraging its bicyclic structure for receptor binding. In contrast, the sulfonyl group in 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane may serve as a protecting group or modulate solubility in drug design.

AM-1220 Azepane Analog

  • Structural Differences: AM-1220 incorporates a naphthalenylmethanone and indole moiety attached to a methyl-substituted azepane, making it significantly more complex.
  • Applications: AM-1220 is a synthetic cannabinoid receptor agonist, highlighting how azepane derivatives can be tailored for specific biological targets. The tetramethylbenzenesulfonyl variant’s steric bulk may hinder receptor binding but could enhance metabolic stability .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Predicted)
This compound C₁₇H₂₅NO₂S 307.45 2,3,5,6-Tetramethyl Low (hydrophobic)
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.36 4-Methyl Moderate
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl 460.99 Bicyclic benzazepine High (pharmaceutical)

Research Findings and Implications

  • Steric Effects : The tetramethyl substitution in this compound likely reduces nucleophilic reactivity at the sulfonyl group, making it less prone to hydrolysis compared to less hindered analogs .

Biological Activity

1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane is a sulfonamide compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H25NO2S
  • Molecular Weight : 327.25 g/mol
  • CAS Number : 835888-65-8

The compound features a sulfonyl group attached to an azepane ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. The sulfonamide moiety can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

Biological Activity Overview

Biological Activity Mechanism Target Reference
Protein Kinase InhibitionCompetitive inhibitionProtein Kinase B (PKB)
Antimicrobial ActivityDisruption of bacterial cell wall synthesisVarious bacteria
CytotoxicityInduction of apoptosis in cancer cellsCancer cell lines

Case Study 1: Inhibition of Protein Kinases

A study evaluated the efficacy of azepane derivatives in inhibiting protein kinases. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on PKB-alpha with IC50 values in the low nanomolar range. These findings suggest potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth and survival .

Case Study 2: Antimicrobial Properties

Research has shown that sulfonamide compounds display antimicrobial properties. In vitro studies revealed that this compound effectively inhibited the growth of several bacterial strains by interfering with folate synthesis pathways. This mechanism is crucial for bacterial proliferation and survival.

Case Study 3: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay involving various cancer cell lines, this compound demonstrated significant apoptotic activity. The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests its potential as an anti-cancer agent.

Q & A

Q. How should researchers handle contradictory spectral data (e.g., ambiguous NMR signals) for this compound?

  • Methodological Answer : Perform heteronuclear correlation experiments (e.g., HSQC, HMBC) to resolve overlapping 1^1H signals. Compare experimental data with simulated spectra from computational tools (e.g. ACD/Labs or MestReNova). If ambiguity persists, synthesize isotopically labeled analogs (e.g., 13^13C-enriched samples) for definitive assignment .

Q. What frameworks ensure data integrity and reproducibility in multi-institutional studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, using electronic lab notebooks (ELNs) with version control. Share raw spectral files and chromatograms via repositories like Zenodo. Cross-validate results through round-robin testing across labs, standardizing protocols via SOPs aligned with pharmacopeial guidelines .

Tables for Reference

Parameter Optimized Value Method Reference
Sulfonylation Temperature0–5°C (to minimize hydrolysis)Low-temperature nucleophilic substitution
HPLC Purity Threshold≥98.5% (area normalization)USP/Ph.Eur. guidelines
DFT Functional for ModelingB3LYP/6-31G(d,p)Quantum chemical optimization
Stability Study Duration6 months (accelerated at 40°C)ICH Q1A guidelines

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